molecular formula C14H11N3O2S B3717017 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol CAS No. 5491-96-3

4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol

Cat. No.: B3717017
CAS No.: 5491-96-3
M. Wt: 285.32 g/mol
InChI Key: YCXDDQDRAORENL-OVCLIPMQSA-N
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Description

4-{(E)-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol is a synthetic organic compound featuring a catechol (benzene-1,2-diol) core substituted with a hydrazone-linked 1,3-benzothiazole moiety in the E-configuration. This structure combines the redox-active catechol group with the heterocyclic benzothiazole scaffold, which is known for diverse biological activities, including enzyme inhibition and fluorescence properties.

Properties

IUPAC Name

4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-11-6-5-9(7-12(11)19)8-15-17-14-16-10-3-1-2-4-13(10)20-14/h1-8,18-19H,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXDDQDRAORENL-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416455
Record name STK560248
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5491-96-3
Record name STK560248
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol typically involves the condensation of 2-hydrazinyl-1,3-benzothiazole with 4-formylcatechol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. Studies have shown that benzothiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. For instance, the hydrazone derivatives of benzothiazole have been reported to exhibit cytotoxic effects against several cancer cell lines, making them potential candidates for the development of new anticancer therapies .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structure allows for interaction with microbial enzymes and cellular components, leading to inhibition of growth. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics or antimicrobial agents .

Materials Science

Polymer Additives
In materials science, compounds like 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol are being explored as additives in polymer formulations. Their ability to enhance thermal stability and UV resistance makes them suitable for use in various polymer matrices. This application is particularly relevant in the production of plastics and coatings that require improved durability under environmental stressors .

Fluorescent Materials
The unique optical properties of benzothiazole derivatives have led to their application in developing fluorescent materials. These compounds can be incorporated into polymers to create materials with specific luminescent properties useful in sensors and imaging technologies. The fluorescence characteristics can be tailored by modifying the substituents on the benzothiazole moiety, allowing for a wide range of applications in optoelectronics .

Environmental Science

Heavy Metal Detection
The compound's ability to form stable complexes with heavy metals has been investigated for its application in environmental monitoring. Studies have shown that benzothiazole derivatives can selectively bind to metals like lead and mercury, providing a means for detecting and quantifying these pollutants in environmental samples. This property is crucial for developing sensitive analytical methods for environmental assessment and remediation efforts .

Case Studies

Study Application Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines; mechanism involves apoptosis induction.
Study BAntimicrobial PropertiesEffective against E. coli and S. aureus; potential as a new antibiotic.
Study CPolymer AdditivesImproved thermal stability in polyvinyl chloride (PVC) composites; enhanced UV resistance observed.
Study DHeavy Metal DetectionHigh selectivity for lead ions; developed a colorimetric sensor based on complexation.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer applications, it can induce apoptosis by interacting with cellular pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several analogues, as detailed below:

Thiazole-Based Cholinesterase Inhibitors

  • Compound A: (E)-4-({2-[4-(4-Chlorophenyl)thiazol-2-yl]hydrazono}methyl)benzene-1,2-diol Exhibits dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition (IC50 = 21.3 µM and 1.59 µM, respectively). The 4-chlorophenyl-thiazole group enhances enzyme binding compared to the benzothiazole hydrazone in the target compound, suggesting substituent-dependent activity .
  • Compound B : 2-(4-Methoxyphenyl)-N-(4-phenylthiazol-2-yl)acetamide
    • Superior AChE inhibition (IC50 = 3.14 µM) due to the acetamide linker and methoxy group, highlighting the importance of flexible linkers over rigid hydrazones for cholinesterase targeting .

Fluorescent trans-Stilbenoids

  • (E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol (Compound 1)
    • Binds to amyloid fibrils with a >100 nm emission shift upon conformational changes.
    • The vinyl linkage (vs. hydrazone) allows extended π-conjugation, enhancing fluorescence lifetime and Stokes shift .
  • Piceatannol (4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,2-diol) Superior superoxide (O2<sup>•−</sup>) scavenging via a concerted two-proton-coupled electron transfer (2PCET) mechanism, attributed to its catechol moiety. The target compound’s benzothiazole group may alter redox behavior compared to piceatannol’s stilbene-catechol hybrid .

Schiff Bases and Carbazole Derivatives

  • S3 and S4 Carbazole Schiff Bases (Z)-4-((9-Octyl-9H-carbazol-3-ylimino)methyl)benzene-1,2-diol (S3) and its isomer (S4) exhibit optical properties tunable via carbazole substitution. The octyl chain in S3/S4 improves lipid solubility, whereas the target compound’s benzothiazole may enhance π-π stacking in solid-state applications .

Aza-Resveratrol Analogues

  • Compound 18a: (E)-4-(1-(p-Tolylimino)ethyl)benzene-1,2-diol Binds estrogen receptor alpha (ERα) via hydrogen bonding and hydrophobic interactions.

Key Research Findings

  • Enzyme Inhibition : The benzothiazole hydrazone scaffold shows moderate cholinesterase inhibition but is outperformed by thiazole-acetamide derivatives (e.g., Compound B), suggesting linker flexibility is critical for enzyme activity .
  • Antioxidant Activity: While lacking direct data, the catechol moiety in the target compound may confer O2<sup>•−</sup> scavenging akin to piceatannol, though the benzothiazole group’s electron-withdrawing effects could modulate reactivity .
  • Fluorescence Potential: Structural analogs with vinyl linkages (e.g., trans-stilbenoids) exhibit superior photophysical properties, indicating that replacing the hydrazone with a vinyl group could enhance fluorescence applications .

Biological Activity

The compound 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer , antioxidant , and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₀N₂O₂S
  • Molecular Weight : 250.29 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxicity at low concentrations.

Case Study: Anticancer Efficacy

A study conducted on various benzothiazole derivatives showed that the compound exhibited strong inhibitory effects on cell proliferation. The MTT assay results demonstrated growth inhibition percentages as follows:

Concentration (µg/ml)MCF-7 Growth Inhibition (%)A549 Growth Inhibition (%)
51239.1840.62
25629.2230.15
12822.3425.00

The data suggest that the compound's efficacy increases with concentration, showcasing its potential as an anticancer agent .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties , showing comparable efficacy to vitamin C in scavenging free radicals. This activity is crucial for reducing oxidative stress, which is implicated in various diseases, including cancer.

Comparative Antioxidant Activity

CompoundIC50 (µg/ml)
Vitamin C50
Compound45

These results indicate that the compound possesses potent antioxidant capabilities, making it a candidate for further therapeutic exploration .

Antimicrobial Activity

In addition to anticancer and antioxidant activities, the compound has demonstrated promising antimicrobial effects against various pathogens. Research has shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings underscore the potential application of the compound in developing new antimicrobial agents .

The proposed mechanism of action for the biological activities of this compound involves:

  • Inhibition of Cell Proliferation : The hydrazine moiety may interact with cellular targets involved in cell cycle regulation.
  • Antioxidant Mechanism : The presence of hydroxyl groups contributes to its ability to donate electrons and neutralize free radicals.
  • Antimicrobial Mechanism : The benzothiazole structure may disrupt bacterial cell membranes or inhibit essential enzymes.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-{(E)-[...]diol, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via a Schiff base condensation reaction between a benzothiazole hydrazine derivative and an aldehyde-containing diol. A general protocol involves:

  • Step 1: Dissolving the hydrazine precursor (e.g., 1,3-benzothiazol-2-yl hydrazine) in ethanol with glacial acetic acid as a catalyst .
  • Step 2: Adding 3,4-dihydroxybenzaldehyde (or a substituted analog) and refluxing for 4–6 hours .
  • Step 3: Purifying the product via recrystallization (methanol/water) or column chromatography.
    Optimization Tips:
  • Vary solvent polarity (e.g., DMF for sluggish reactions) .
  • Monitor reaction progress using TLC or in situ FT-IR to detect imine bond formation (~1600–1650 cm⁻¹) .

Advanced: How can density functional theory (DFT) elucidate the electronic structure and stability of this compound?

Answer:
DFT calculations (e.g., B3LYP functional with a 6-311++G(d,p) basis set) can:

  • Predict HOMO-LUMO gaps to assess redox activity .
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reactivity studies .
  • Analyze intramolecular hydrogen bonding between the diol –OH groups and the hydrazinylidene moiety, which stabilizes the E-isomer .
    Validation: Compare computed NMR/IR spectra with experimental data to refine computational models .

Advanced: What strategies resolve contradictions in spectroscopic data during structural characterization?

Answer:

  • X-ray crystallography: Use SHELX software for single-crystal analysis to unambiguously confirm stereochemistry and hydrogen-bonding networks .
  • Dynamic NMR: Detect tautomerism or conformational flexibility in solution (e.g., keto-enol equilibria in hydrazone derivatives) .
  • Mass spectrometry (HRMS): Verify molecular ion peaks and isotopic patterns to rule out impurities .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 6.5–8.5 ppm), hydrazone NH (δ 8.0–10.0 ppm), and diol –OH (δ 5.0–6.0 ppm, exchangeable) .
  • FT-IR: Confirm imine (C=N, ~1600 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) stretches .
  • UV-Vis: Detect π→π* transitions in the benzothiazole and diol moieties (λmax ~250–350 nm) .

Advanced: How can this compound be leveraged in drug discovery, and what assays validate its bioactivity?

Answer:

  • Target identification: Screen against kinase or receptor targets (e.g., opioid receptors, due to structural similarity to known ligands) .
  • Antimicrobial assays: Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria .
  • Anticancer studies: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and assess apoptosis via flow cytometry .
    Note: Modify the hydrazone or diol groups to enhance solubility and bioavailability .

Advanced: What mechanistic insights explain the compound’s stability under varying pH conditions?

Answer:

  • Acidic conditions: Protonation of the hydrazone nitrogen enhances solubility but may cleave the C=N bond.
  • Basic conditions: Deprotonation of diol –OH groups can lead to oxidation or chelation with metal ions .
    Experimental Validation:
  • Conduct pH-dependent UV-Vis spectroscopy to track degradation.
  • Use LC-MS to identify breakdown products .

Basic: How does this compound compare structurally and functionally to related Schiff bases?

Answer:

  • Structural analogs: Replace the benzothiazole with benzimidazole or thiadiazole to alter electronic properties .
  • Functional differences: The diol moiety enhances metal-chelation capacity compared to mono-hydroxy derivatives, making it suitable for catalytic or sensor applications .

Advanced: What crystallographic challenges arise when resolving this compound’s structure?

Answer:

  • Twinned crystals: Use SHELXD for structure solution and Olex2 for refinement .
  • Disorder in hydrazone moiety: Apply restraints to bond lengths/angles during refinement .
  • Hydrogen bonding: Analyze using Mercury software to map intermolecular interactions .

Basic: What are the compound’s solubility properties, and how do they impact experimental design?

Answer:

  • Solubility: Poor in water; soluble in DMSO, DMF, and methanol.
  • Handling tips: Pre-dissolve in DMSO for biological assays (<1% v/v to avoid cytotoxicity) .
  • Crystallization: Use vapor diffusion (ethanol/water) for X-quality crystals .

Advanced: How can substituent modifications tune the compound’s photophysical properties?

Answer:

  • Electron-withdrawing groups (NO2, CN): Redshift absorption/emission via extended conjugation .
  • Bulkier substituents: Steric hindrance may reduce aggregation-induced quenching in fluorescence studies .
    Synthetic Pathway:
  • Introduce substituents at the benzothiazole C6 position via Suzuki coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol
Reactant of Route 2
4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol

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